molecular formula C11H14O4S B3151093 3-[(2-Methylbenzyl)sulfonyl]propanoic acid CAS No. 702696-08-0

3-[(2-Methylbenzyl)sulfonyl]propanoic acid

Cat. No.: B3151093
CAS No.: 702696-08-0
M. Wt: 242.29 g/mol
InChI Key: NLTFRALRLMCOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 3-[(2-Methylbenzyl)sulfonyl]propanoic acid is C11H14O4S . The molecular weight is 242.3 .


Physical and Chemical Properties Analysis

This compound is a white crystalline solid. It has a melting point of 140-143°C.

Scientific Research Applications

Synthesis and Chemical Reactions

3-[(2-Methylbenzyl)sulfonyl]propanoic acid and its derivatives play a crucial role in various synthetic processes. One such application involves the synthesis and conversions of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones to o-quinodimethanes and products thereof. These compounds, derived from 2-methylbenzyl alcohol, are used in cycloaddition reactions for the formation of o-quinodimethanes, which are vital in organic synthesis (Lenihan & Shechter, 1999).

Another application is seen in the synthetic utility of o- and p-halobenzyl sulfones as zwitterionic synthons, which are precursors for the synthesis of ortho-substituted cinnamates and various pharmaceuticals, including 4-biphenylacetic acid and namoxyrate (Costa, Nájera, & Sansano, 2002).

Catalytic Applications

These sulfones also find use in catalytic applications. For instance, in the decarboxylative radical sulfonylation process, these compounds serve as vital intermediates. This process is significant in the synthesis of pharmaceuticals and agrochemicals, highlighting their role in medicinal chemistry and agriculture (He et al., 2020).

Solid Phase Synthesis

In solid phase synthesis, derivatives of this compound are synthesized for various applications, such as in the formation of N-p-Methylbenzyl benzamide, which is used in the development of new chemical entities (Luo & Huang, 2004).

Pharmaceutical Research

In pharmaceutical research, these sulfones are used in the synthesis and investigation of nonsteroidal antiandrogens. This is crucial for the development of drugs for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Safety and Hazards

3-[(2-Methylbenzyl)sulfonyl]propanoic acid is classified as an irritant .

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfonyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-9-4-2-3-5-10(9)8-16(14,15)7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTFRALRLMCOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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